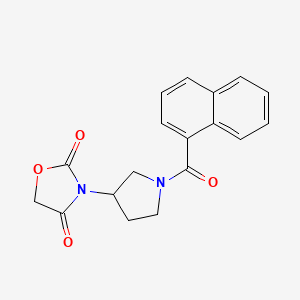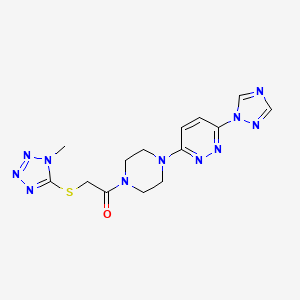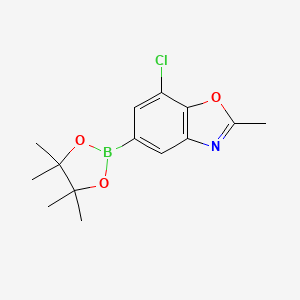
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C, also known as C21H27ClN2O3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in inhibiting the growth of cancer cells is not yet fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival (Zhang et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain cancer cell enzymes, as mentioned earlier. Physiologically, it has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the inhibition of cancer growth (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in lab experiments is its potential anti-cancer properties. This makes it a valuable compound for the development of anti-cancer drugs. However, one limitation is that the mechanism of action is not yet fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C. One future direction is to further investigate its mechanism of action, which can lead to the development of more effective anti-cancer drugs. Another future direction is to study its potential applications in other fields, such as in the treatment of other diseases or as a catalyst in chemical reactions. Additionally, further research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
In conclusion, this compound is a chemical compound that has potential applications in various fields, particularly in the development of anti-cancer drugs. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use.
Synthesemethoden
The synthesis of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-chloropyridine in the presence of acetic acid to form the Schiff base, which is then reacted with boron tribromide in dichloromethane to yield the final product. This synthesis method has been reported in a research article by Zhang et al. (2019).
Wissenschaftliche Forschungsanwendungen
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been studied for its potential applications in various fields. In particular, it has been investigated for its anti-cancer properties. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2019). This makes this compound a potential candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO3/c1-8-17-11-7-9(6-10(16)12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQMNHDCYLFJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)
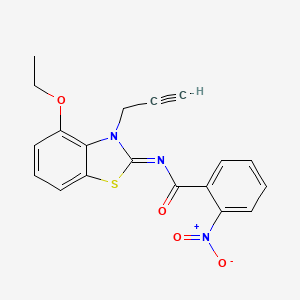
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)
![N-(2-Hydroxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2580821.png)
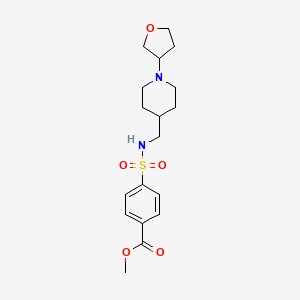
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2580823.png)
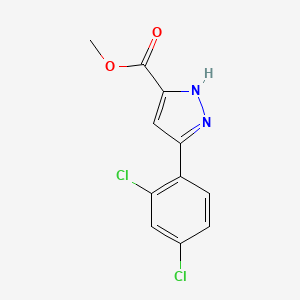
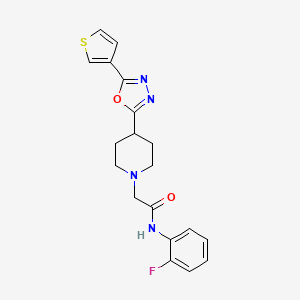
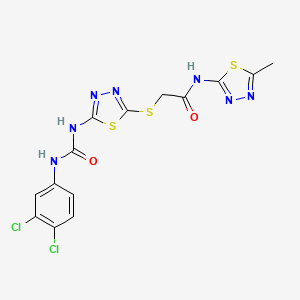
![3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide](/img/structure/B2580830.png)
